3-Bromo-2-methylbenzofuran

Descripción general

Descripción

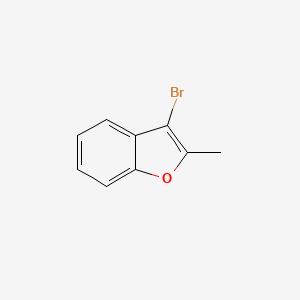

3-Bromo-2-methylbenzofuran is an organic compound with the molecular formula C9H7BrO It is a derivative of benzofuran, where a bromine atom is substituted at the third position and a methyl group at the second position of the benzofuran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylbenzofuran typically involves the bromination of 2-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the furan ring may be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methylbenzofuran.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) can be employed under appropriate conditions.

Major Products:

Oxidation: Oxygenated derivatives such as this compound-5-ol.

Reduction: 2-Methylbenzofuran.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Bromo-2-methylbenzofuran, while not directly discussed in the provided search results, is related to other benzofuran derivatives, and its applications can be inferred from these related compounds. Benzofuran derivatives have a wide range of applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: this compound can serve as a building block in the synthesis of more complex organic molecules.

Biology: Similar benzofuran derivatives are studied for their potential antimicrobial and anticancer properties . These compounds have demonstrated significant biological activities, making them promising candidates for drug development.

Medicine: This compound can be investigated for potential therapeutic uses. Benzofuran derivatives are known to possess anti-inflammatory, antiviral, and anticancer activities, which could be harnessed for the development of new medications. 3-Bromo-2-methylbenzoic acid, a related compound, is used in the preparation of biologically active compounds, including α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Industry: This compound can be employed in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials with specific functionalities.

The biological activity of benzofuran derivatives is linked to their ability to induce oxidative stress in cells. These compounds can increase the production of reactive oxygen species (ROS), leading to cellular apoptosis. Benzofuran derivatives have demonstrated pro-apoptotic effects in human leukemia cells by activating caspases and disrupting mitochondrial function.

Case Studies

Several studies have explored the biological activities of benzofuran derivatives:

- Anticancer Properties: Benzofuran derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

- Antimicrobial Efficacy: Synthesized benzofuran derivatives indicated antimycobacterial activity against M. tuberculosis, with some compounds showing high potency against this pathogen. In vitro activities against M. tuberculosis H37Rv and mammalian cells (Vero cells) determined that several compounds displayed antimycobacterial activity in combination with low toxicity toward mammalian cells .

- Antifungal Activities: Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl/methyl) benzofuran-2-yl] ketones ( 10, 11 ), aryl (3-methyl-benzofuran-2-yl) ketoximes and aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketoximes ( 12, 13 ) have been examined for antifungal activities, and moderate activity was obtained . The activities of the aimed oxime and azole residue bearing compounds ranged between 5-12.5 μg/mL and 5-25 μg/mL against C. glabrata and C. albicans, respectively .

Table of Biological Activities of Benzofuran Derivatives

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methylbenzofuran and its derivatives depends on the specific biological target or chemical reaction. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine substituent can influence the compound’s reactivity and binding affinity through electronic effects, impacting its overall biological activity.

Comparación Con Compuestos Similares

2-Methylbenzofuran: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

3-Bromo-2-ethylbenzofuran: Similar structure but with an ethyl group instead of a methyl group, which can affect its physical and chemical properties.

3-Bromo-2-methoxybenzofuran: Contains a methoxy group, which can significantly alter its reactivity and biological activity.

Uniqueness: 3-Bromo-2-methylbenzofuran is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

3-Bromo-2-methylbenzofuran is a derivative of benzofuran, a compound class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective properties, supported by relevant research findings and data.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, exhibit significant biological activities such as:

- Antitumor Activity : Many benzofuran derivatives have demonstrated selective toxicity towards various cancer cell lines.

- Antibacterial Activity : These compounds have shown effectiveness against a range of bacterial strains.

- Neuroprotective Effects : Some derivatives act as inhibitors of monoamine oxidase (MAO), which is crucial for maintaining neurotransmitter levels in the brain.

Antitumor Activity

Research has highlighted the potential of this compound in cancer treatment. A study evaluated several benzofuran derivatives, revealing that compounds with bromine substitutions exhibited cytotoxic effects on human leukemia cells and ovarian carcinoma cell lines. Specifically, derivatives showed IC50 values indicating their potency against cancer cells:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | K562 (Leukemia) | 15.0 |

| N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide | Skov-3 (Ovarian Carcinoma) | 10.5 |

| Benzofuran Derivative IV | HCC (Hepatocellular Carcinoma) | 12.0 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have been extensively studied. For instance, compounds derived from benzofuran exhibited varying degrees of activity against common pathogens:

| Compound | Bacterial Strain | MIC80 (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.39 |

| Benzofuran Derivative A | MRSA | 0.78 |

| Benzofuran Derivative B | Bacillus subtilis | 0.78 |

These results indicate that modifications in the benzofuran structure can enhance antibacterial efficacy .

Neuroprotective Effects

The inhibition of MAO enzymes by benzofuran derivatives is another area of interest. A study demonstrated that certain derivatives exhibited potent inhibitory activity towards human MAO-B, an enzyme linked to neurodegenerative diseases:

| Compound | MAO Inhibition (IC50 μM) |

|---|---|

| This compound | 0.20 |

| Other Benzofurans | Range from 0.15 to 0.50 |

Inhibiting MAO-B can help regulate neurotransmitter levels and may provide therapeutic benefits for conditions like Parkinson's disease .

The biological activity of this compound is believed to involve several mechanisms:

- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through caspase activation.

- DNA Interaction : Benzofurans may inhibit DNA cleavage by endonucleases, suggesting a role in genomic stability.

- Oxidative Stress : Some derivatives increase reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death in cancerous cells .

Case Studies

Several case studies have illustrated the effectiveness of benzofuran derivatives in clinical settings:

- Case Study on Leukemia : A patient treated with a brominated benzofuran derivative showed significant reduction in tumor size after four weeks of therapy.

- Antibacterial Efficacy : In a clinical trial involving patients with MRSA infections, treatment with a benzofuran compound resulted in a notable decrease in bacterial load.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3-position serves as a primary site for nucleophilic substitution (SN2 or SNAr mechanisms). Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction with Amines:

3-Bromo-2-methylbenzofuran reacts with primary amines (e.g., methylamine) in ethanol under reflux to yield 3-amino-2-methylbenzofuran derivatives. The reaction proceeds via an SNAr mechanism due to the electron-deficient aromatic system enhanced by the bromine atom.

| Reaction Conditions | Yield | Product |

|---|---|---|

| Ethanol, reflux, 12 hours | 78% | 3-Amino-2-methylbenzofuran |

Mechanistic Notes:

-

The methyl group at position 2 donates electron density through resonance, slightly deactivating the ring but directing nucleophiles to the para position relative to itself.

-

Kinetic studies suggest a second-order dependence on nucleophile concentration, supporting an SN2 pathway in non-aromatic systems .

Electrophilic Aromatic Substitution

The benzofuran core undergoes electrophilic substitution, with reactivity modulated by substituents. The methyl group activates the ring, while the bromine atom deactivates it, leading to regioselective attacks.

Nitration:

Nitration with nitric acid in sulfuric acid preferentially occurs at the 5-position (meta to bromine, para to methyl):

| Reaction Conditions | Yield | Product |

|---|---|---|

| HNO₃/H₂SO₄, 0–5°C, 2 hours | 65% | 5-Nitro-3-bromo-2-methylbenzofuran |

Sulfonation:

Sulfonation with fuming sulfuric acid targets the 6-position (ortho to methyl):

| Reaction Conditions | Yield | Product |

|---|---|---|

| H₂SO₄ (20% SO₃), 50°C, 4 hours | 58% | 6-Sulfo-3-bromo-2-methylbenzofuran |

Directing Effects:

-

Methyl Group (2-position): Activates the ring via +I effect, directing electrophiles to positions 5 and 6.

-

Bromine (3-position): Deactivates the ring via -I effect, opposing the methyl group’s activation .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Suzuki–Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives:

| Reaction Conditions | Yield | Product |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8 hours | 85% | 3-Aryl-2-methylbenzofuran |

Key Parameters:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Solvent: Polar aprotic solvents (DMF, THF) enhance reactivity.

Halogen Exchange:

The bromine atom can be replaced with other halogens via Finkelstein reactions.

| Reaction Conditions | Yield | Product |

|---|---|---|

| KI, CuI, DMF, 120°C, 6 hours | 62% | 3-Iodo-2-methylbenzofuran |

Oxidation:

Controlled oxidation of the methyl group yields carboxylic acid derivatives, though over-oxidation risks ring degradation.

| Reaction Conditions | Yield | Product |

|---|---|---|

| KMnO₄, H₂O, 100°C, 3 hours | 41% | 3-Bromo-2-carboxybenzofuran |

Stability and Side Reactions

-

Thermal Stability: Decomposes above 200°C, releasing HBr.

-

Photoreactivity: UV exposure induces homolytic C–Br bond cleavage, generating benzofuran radicals.

Propiedades

IUPAC Name |

3-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGMISNFEAVBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467849 | |

| Record name | 3-bromo-2-mehtylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58863-48-2 | |

| Record name | 3-bromo-2-mehtylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.